
Becanthone hydrochloride
Descripción general
Descripción
Hidrocloruro de becanthone: es un compuesto químico conocido por sus propiedades antischistosomales y su potencial capacidad para inhibir los tumores . Es una forma de sal de hidrocloruro de becanthone, un derivado de la tioxantena. La fórmula molecular del hidrocloruro de becanthone es C22H28N2O2S.ClH , y tiene un peso molecular de 420.996 g/mol .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del hidrocloruro de becanthone implica múltiples pasos, comenzando con la preparación del núcleo de tioxantena. Este núcleo se funcionaliza luego con varios sustituyentes para lograr la estructura química deseada. Los reactivos comunes utilizados en la síntesis incluyen etilamina, metilamina y ácido clorhídrico. Las condiciones de reacción típicamente involucran temperaturas y niveles de pH controlados para garantizar que se obtenga el producto deseado .
Métodos de producción industrial: La producción industrial del hidrocloruro de becanthone sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos y equipos de grado industrial para asegurar un alto rendimiento y pureza. El producto final se purifica luego utilizando técnicas como la recristalización y la cromatografía para eliminar cualquier impureza .
Análisis De Reacciones Químicas
Tipos de reacciones: El hidrocloruro de becanthone sufre diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar diferentes derivados, dependiendo de los reactivos y las condiciones utilizadas.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales unidos al núcleo de tioxantena.
Sustitución: Las reacciones de sustitución pueden introducir nuevos sustituyentes en el compuesto, alterando sus propiedades químicas.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) e hidruro de litio y aluminio (LiAlH4).
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
El hidrocloruro de becanthone tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo en diversas reacciones de síntesis orgánica para estudiar su reactividad y su potencial como bloque de construcción para moléculas más complejas.
Biología: Las propiedades antischistosomales del compuesto lo convierten en una herramienta valiosa para estudiar las infecciones parasitarias y desarrollar nuevos tratamientos.
Medicina: Las posibles capacidades de inhibición tumoral del hidrocloruro de becanthone han llevado a la investigación de su uso como agente anticancerígeno.
Industria: El compuesto se utiliza en el desarrollo de nuevos productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción del hidrocloruro de becanthone implica su interacción con objetivos moleculares y vías específicas. Se sabe que el compuesto inhibe la actividad de ciertas enzimas y proteínas que participan en el crecimiento y la proliferación de organismos parásitos y células cancerosas. Esta inhibición interrumpe los procesos celulares esenciales, lo que lleva a la muerte de las células diana .
Comparación Con Compuestos Similares
El hidrocloruro de becanthone se puede comparar con otros compuestos similares, como:
Derivados de la tioxantena: Estos compuestos comparten una estructura central similar pero difieren en sus sustituyentes, lo que lleva a variaciones en sus propiedades químicas y biológicas.
Agentes antischistosomales: Compuestos como praziquantel y oxamniquina también se utilizan para tratar la esquistosomiasis, pero tienen diferentes mecanismos de acción y perfiles de eficacia.
Singularidad: La combinación única de propiedades antischistosomales y potencial anticancerígeno del hidrocloruro de becanthone lo distingue de otros compuestos similares. Su capacidad para inhibir tumores al mismo tiempo que ataca las infecciones parasitarias lo convierte en un compuesto valioso para futuras investigaciones y desarrollo .
Propiedades
Número CAS |
5591-22-0 |
|---|---|
Fórmula molecular |
C22H29ClN2O2S |
Peso molecular |
421.0 g/mol |
Nombre IUPAC |
1-[2-[ethyl-(2-hydroxy-2-methylpropyl)amino]ethylamino]-4-methylthioxanthen-9-one;hydrochloride |
InChI |
InChI=1S/C22H28N2O2S.ClH/c1-5-24(14-22(3,4)26)13-12-23-17-11-10-15(2)21-19(17)20(25)16-8-6-7-9-18(16)27-21;/h6-11,23,26H,5,12-14H2,1-4H3;1H |
Clave InChI |
FQGZKQSSKVAZPH-UHFFFAOYSA-N |
SMILES |
CCN(CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O)CC(C)(C)O.Cl |
SMILES canónico |
CCN(CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O)CC(C)(C)O.Cl |
Apariencia |
Solid powder |
| 5591-22-0 | |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Becanthone hydrochloride; Becanthone HCl; NSC 15796; NSC-15796; NSC15796; Win 13820; Loranil; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


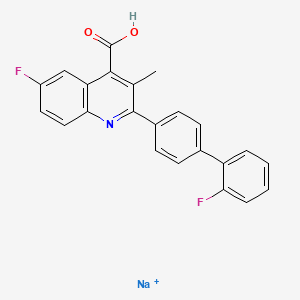
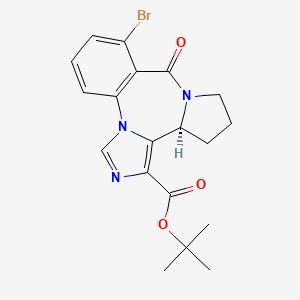
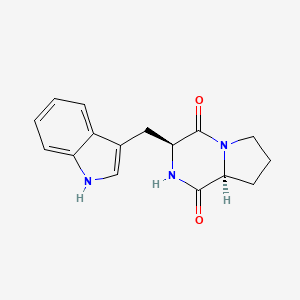
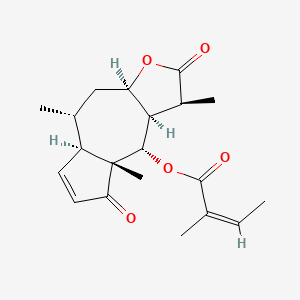

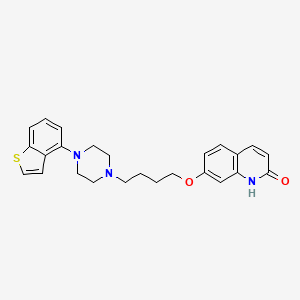
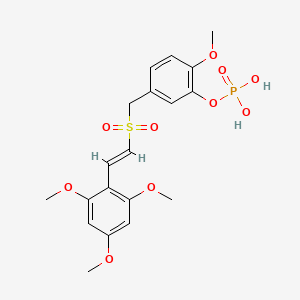
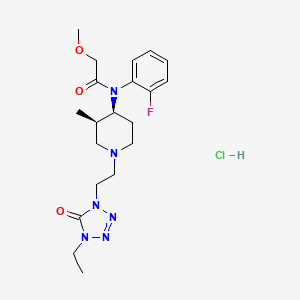

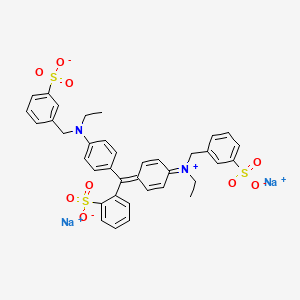



![(2S)-1-[(2S)-2-[[5-(2,3-dihydro-1-benzofuran-2-yl)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1667802.png)
